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Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish,

Olindias formosa.[1] It was specifically engineered to exhibit robust fluorescence in acidic

environments, a significant limitation of many conventional fluorescent proteins.[1] This

property makes Gamillus an invaluable tool for visualizing and studying cellular processes that

occur within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1] This

technical guide provides an in-depth overview of the core properties of Gamillus, including

detailed experimental protocols and quantitative data to facilitate its effective use in research

and drug development.

Core Properties of Gamillus
Gamillus possesses a unique combination of properties that make it a superior fluorescent

reporter for imaging in acidic cellular compartments. Its key features include exceptional acid

tolerance, high brightness, and photostability.

Quantitative Spectroscopic and Photophysical
Properties
The spectroscopic and photophysical parameters of Gamillus are summarized in the table

below, providing a quantitative basis for experimental design and data interpretation.
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Property Value Reference

pKa 3.4 [2]

Excitation Maximum (λex) 504 nm

Emission Maximum (λem) 519 nm

Molar Extinction Coefficient (ε) 83,000 M⁻¹cm⁻¹

Quantum Yield (Φ) 0.90

Brightness (ε × Φ) 74.7 (relative to EGFP)

Monomeric State Monomer [1]

Maturation Speed ~8 minutes

Photostability (t₁/₂) 73.2 s

Acid Tolerance and pH Stability
The most remarkable feature of Gamillus is its exceptional acid tolerance, with a pKa of 3.4.[2]

This allows it to maintain bright fluorescence in highly acidic environments where most other

GFPs are quenched. The fluorescence intensity of Gamillus remains stable over a broad pH

range, from 4.5 to 9.0.[2] This stability is attributed to the unique trans configuration of its

chromophore's phenyl ring, which stabilizes the deprotonated state even at low pH.

Photochromic Behavior
Gamillus exhibits photochromic behavior, meaning its fluorescence intensity can be modulated

by light. Excitation with light in the range of 457–487 nm or 488–512 nm can lead to a decrease

in fluorescence to approximately 60% or 10% of its initial intensity, respectively. This decrease

is reversible, and the fluorescence can be recovered by subsequent irradiation with light in the

352–388 nm range. Notably, this photochromism is negligible when using excitation light

between 440–480 nm.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and

utilize Gamillus.
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Determination of pKa by pH Titration
This protocol describes how to determine the pKa of Gamillus by measuring its fluorescence

intensity over a range of pH values.

a. Materials:

Purified Gamillus protein solution

A series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, and

glycine buffers)

Spectrofluorometer

96-well black microplates

b. Procedure:

Prepare a dilution series of the purified Gamillus protein in the different pH buffers in a 96-

well microplate.

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Set

the excitation wavelength to the maximum absorbance of the anionic form of the

chromophore (around 488 nm).

Record the fluorescence intensity at the emission maximum (around 519 nm) for each pH

value.

Plot the normalized fluorescence intensity as a function of pH.

Fit the data to a sigmoidal curve. The pH at which the fluorescence intensity is half of the

maximum corresponds to the pKa value.
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Sample Preparation

Fluorescence Measurement Data Analysis

Purified Gamillus Mix in 96-well plate

pH Buffers (2.0-10.0)

Spectrofluorometer Ex: 488 nm, Em: 519 nm Record Intensity Plot Intensity vs. pH Sigmoidal Curve Fit Determine pKa

Click to download full resolution via product page

Workflow for determining the pKa of Gamillus.

X-ray Crystallography for Structural Analysis
This protocol outlines the general steps for determining the three-dimensional structure of

Gamillus.

a. Protein Expression and Purification:

Express the Gamillus gene in a suitable expression system (e.g., E. coli).

Lyse the cells and purify the Gamillus protein using affinity chromatography (e.g., Ni-NTA for

His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and

homogeneity.

b. Crystallization:

Concentrate the purified Gamillus protein to a suitable concentration (typically 5-15 mg/mL).

Screen for crystallization conditions using commercially available sparse matrix screens and

the hanging-drop or sitting-drop vapor diffusion method.

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and

temperature to obtain diffraction-quality crystals.

c. Data Collection and Structure Determination:
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Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.

Collect X-ray diffraction data using a synchrotron beamline.

Process the diffraction data to determine the space group and unit cell dimensions.

Solve the phase problem using molecular replacement with a known GFP structure as a

search model.

Build and refine the atomic model of Gamillus against the experimental data.

Expression & Purification

Crystallization Screening

Optimization

X-ray Data Collection

Structure Solution

Model Refinement

Click to download full resolution via product page

Workflow for X-ray crystallography of Gamillus.

Site-Directed Mutagenesis
This protocol describes how to introduce specific mutations into the Gamillus gene to study the

function of individual amino acid residues.
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a. Primer Design:

Design a pair of complementary mutagenic primers containing the desired mutation.

The mutation should be located in the center of the primers, with 10-15 bases of correct

sequence on both sides.

The primers should be 25-45 bases in length with a GC content of at least 40% and a

melting temperature (Tm) of ≥78°C.

b. PCR Amplification:

Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing

the Gamillus gene with the mutagenic primers.

Use a low number of cycles (12-18) to minimize the chance of introducing random mutations.

c. Digestion of Parental DNA and Transformation:

Digest the PCR product with the DpnI restriction enzyme to specifically degrade the

methylated parental DNA template.

Transform the DpnI-treated, nicked plasmid into competent E. coli cells.

d. Screening and Sequencing:

Isolate plasmid DNA from the resulting colonies.

Screen for the desired mutation by restriction digest or sequencing.

Confirm the presence of the intended mutation and the absence of any unintended mutations

by DNA sequencing.
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Primer Design

Mutagenic PCR

DpnI Digestion

Transformation

Screening & Sequencing

Click to download full resolution via product page

Workflow for site-directed mutagenesis of Gamillus.

Live-Cell Imaging in Acidic Organelles
This protocol describes how to use Gamillus to visualize acidic organelles in living cells.

a. Cell Culture and Transfection:

Culture mammalian cells (e.g., HeLa cells) in appropriate growth medium.

Transfect the cells with a plasmid encoding a Gamillus fusion protein targeted to the

organelle of interest (e.g., Gamillus-LC3 for autophagosomes). Use a suitable transfection

reagent.

b. Induction of Biological Process (if applicable):

To visualize dynamic processes like autophagy, induce the process by, for example, starving

the cells in Earle's Balanced Salt Solution (EBSS).

c. Fluorescence Microscopy:
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Image the cells using a fluorescence microscope equipped with a suitable filter set for GFP

(e.g., excitation 470/40 nm, emission 525/50 nm).

For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Acquire images at different time points to observe the localization and dynamics of the

Gamillus-tagged protein.

Cell Culture

Transfection with Gamillus construct

Induce Process (e.g., Autophagy)

Live-Cell Fluorescence Microscopy

Click to download full resolution via product page

Workflow for live-cell imaging with Gamillus.

Conclusion
Gamillus represents a significant advancement in fluorescent protein technology, offering

researchers a robust and reliable tool for imaging within the challenging acidic environments of

various cellular organelles. Its superior acid tolerance, brightness, and photostability, combined

with its monomeric nature, make it an ideal candidate for a wide range of applications, from

fundamental cell biology to high-throughput screening in drug discovery. The detailed protocols

provided in this guide are intended to empower researchers to fully leverage the capabilities of

Gamillus in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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